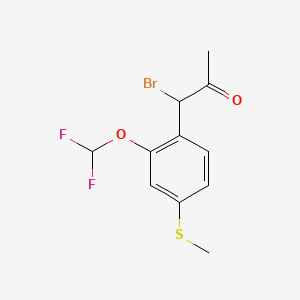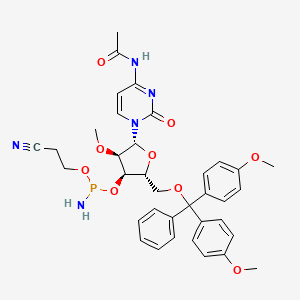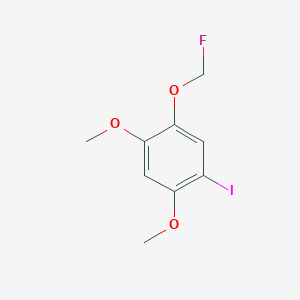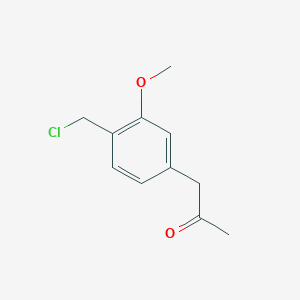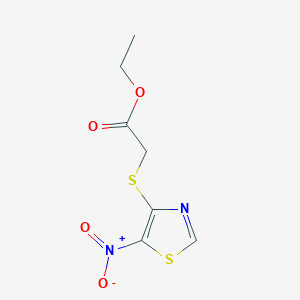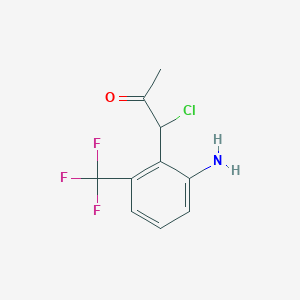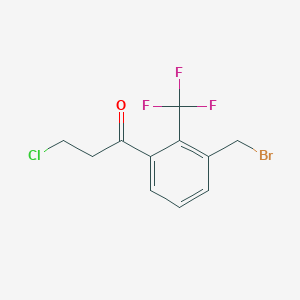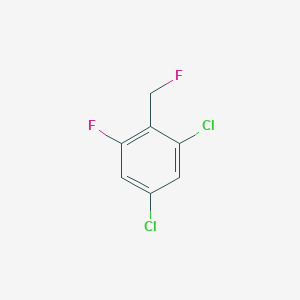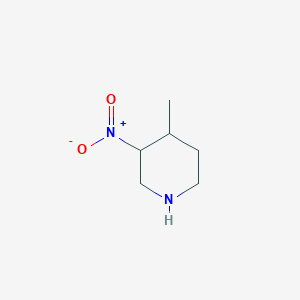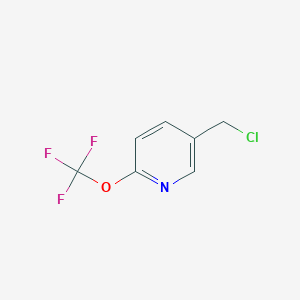
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one typically involves the nitration of a trifluoromethoxy-substituted benzene derivative followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the aromatic ring, while the Friedel-Crafts acylation attaches the propanone moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of specific catalysts .
Chemical Reactions Analysis
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -OCF3 group. Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one involves interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one: Similar structure but with different substitution patterns on the aromatic ring.
1-(2-(trifluoromethyl)phenyl)propan-1-one: Lacks the nitro group, affecting its reactivity and applications.
Propan-1-one, 3-nitro-1-phenyl-: Similar nitro group but without the trifluoromethoxy group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H8F3NO4 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-9(15)6-3-7(14(16)17)5-8(4-6)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
BDXJZRNKMHUHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


